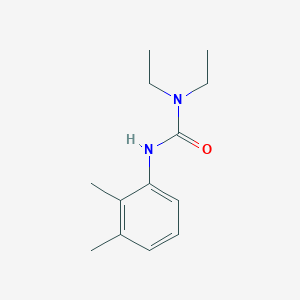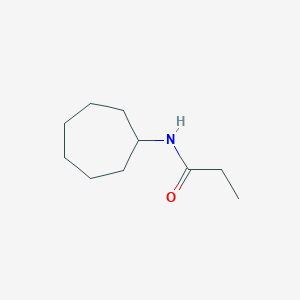
1,1-Diethyl-3-(2,3-xylyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-(2,3-xylyl)urea (DEU) is an organic compound belonging to the class of urea derivatives. It is a white crystalline solid with a melting point of 110-112 °C and a molecular weight of 220.3 g/mol. DEU is soluble in water and organic solvents such as ethanol, acetone, and dimethyl sulfoxide. It is a widely used compound in scientific research due to its unique properties and versatile applications.
Applications De Recherche Scientifique
1,1-Diethyl-3-(2,3-xylyl)urea has been used in scientific research for a variety of applications. It has been used as a catalyst for the synthesis of polymers and other organic compounds. It has also been used as a reagent for the synthesis of heterocyclic compounds. In addition, it has been used as a ligand for the preparation of coordination complexes. Furthermore, it has been used as a reagent in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3-(2,3-xylyl)urea is not fully understood. However, it is believed that the compound acts as a catalyst by facilitating the formation of bonds between different molecules. This is done by forming hydrogen bonds between the molecules and thus allowing them to interact more efficiently. Additionally, this compound is thought to act as an electron donor, donating electrons to the molecules in the reaction, thus increasing the reactivity of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin. Furthermore, it has been suggested that this compound may have an effect on the immune system and may possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 1,1-Diethyl-3-(2,3-xylyl)urea in laboratory experiments include its low toxicity, low cost, and its ability to act as a catalyst in the synthesis of various compounds. Additionally, it is relatively easy to synthesize and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. One limitation is that it is not very soluble in water, making it difficult to use in certain applications. Additionally, it can be difficult to control the reaction, as it is sensitive to heat and light.
Orientations Futures
The future of 1,1-Diethyl-3-(2,3-xylyl)urea research is promising. One potential direction is the development of new methods for its synthesis. Additionally, further research could be conducted to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug delivery and in the development of new materials. Finally, further research could be conducted to explore its potential use in the treatment of various diseases and conditions.
Méthodes De Synthèse
1,1-Diethyl-3-(2,3-xylyl)urea can be synthesized by the reaction of 2,3-xylyl amine and ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature. The reaction proceeds in two steps: first, the amine reacts with the chloroformate to form a chloroformate ester, and then the chloroformate ester reacts with the base to form the this compound.
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)13(16)14-12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGTWLFZIKOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1790-42-7 |
Source


|
| Record name | 1,1-DIETHYL-3-(2,3-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)

![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)



![2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6613166.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-phenylmethanone](/img/structure/B6613185.png)
